N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position and a carboxamide group at the 4-position, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the carboxamide. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2,3-dimethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea to form the pyrimidine ring. The reaction conditions typically involve heating the reaction mixture under reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, such as 2,3-dimethylaniline and ethyl acetoacetate, followed by their condensation and cyclization. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,3-Dimethylphenyl)-6-methylpyrimidine-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group at the 6-position.
N-(2,3-Dimethylphenyl)-6-phenylpyrimidine-4-carboxamide: Similar structure but with a phenyl group instead of an ethyl group at the 6-position.
N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-6-ethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-4-12-8-14(17-9-16-12)15(19)18-13-7-5-6-10(2)11(13)3/h5-9H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUUUBSYQZWSOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC=CC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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